Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Description
Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with an iodine substituent at position 3 and a methyl ester group at position 3. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group contributes to solubility and synthetic versatility.
Properties
Molecular Formula |
C8H6IN3O2 |
|---|---|
Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 3-iodo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)5-2-4-6(3-10-5)11-12-7(4)9/h2-3H,1H3,(H,11,12) |
InChI Key |
PXIGYLDELFZJDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=N1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodopyridine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a 3-azido derivative, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate group can influence its binding affinity and specificity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ in substituents, ring fusion positions ([3,4-c] vs. [3,4-b]), and functional groups. Below is a detailed comparison:
2.1. Structural and Functional Variations
2.2. Key Differences and Implications
Halogen Substituents :
- The iodine atom in the target compound enables heavier halogen bonding and superior reactivity in cross-coupling compared to bromine (e.g., ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, ) or chlorine (). Iodine’s larger atomic radius facilitates oxidative addition in catalysis .
- Chlorine () and nitro groups () introduce electron-withdrawing effects, altering electronic profiles and reactivity.
Ring Fusion Position :
Ester vs. Carboxylic Acid :
- The methyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, ), which is discontinued due to stability issues .
Biological Activity
Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS No. 2089327-09-1) is a heterocyclic compound notable for its unique structural features, which include a fused pyrazole and pyridine ring system. The presence of an iodine atom at the 3-position and a carboxylate ester group at the 5-position significantly influences its chemical properties and biological activities. This article presents an overview of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₈H₆IN₃O₂, with a molecular weight of 303.06 g/mol. Its structure can be represented as follows:
Research suggests that this compound exhibits several biological activities, primarily through interactions with specific molecular targets such as enzymes or receptors. The compound's mechanism of action is likely influenced by:
- Iodine Substitution : The iodine atom enhances nucleophilic substitution reactions and affects the binding affinity to target proteins.
- Carboxylate Group : This functional group may play a role in modulating enzyme activity or receptor interactions.
Antimicrobial Activity
Preliminary studies indicate that this compound displays antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways involved in cell survival and proliferation.
Case Studies and Experimental Data
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and found significant reductions in cell viability at concentrations above 10 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress.
- Antimicrobial Efficacy : Another investigation assessed the compound's antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | CAS Number | Biological Activity | Similarity Index |
|---|---|---|---|
| Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 1196156-42-9 | Moderate Anticancer | 0.82 |
| Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 1256824-48-2 | Low Antimicrobial | 0.80 |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | 1221288-26-1 | High Anticancer | 0.93 |
| 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine | 1357947-08-0 | Moderate Antimicrobial | 0.83 |
Q & A
Q. What are the established synthetic routes for Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation reactions using pyrazole-4-carbaldehydes and iodinated precursors. For example, refluxing 5-azido precursors with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid) forms the pyrazolo[3,4-c]pyridine core . The iodination step typically employs iodine or iodinating agents in polar solvents like toluene, with trifluoroacetic acid (TFA) as a catalyst to enhance reactivity . Yield optimization requires precise control of temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of intermediates.
Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound?
- ¹H NMR : Key signals include the methyl ester group (δ ~3.9 ppm for OCH₃) and the pyrazole NH proton (δ ~12.5 ppm, broad singlet). The iodine substituent deshields adjacent protons, causing downfield shifts for protons at positions 2 and 4 .
- ¹³C NMR : The carbonyl carbon of the ester group appears at δ ~165 ppm, while the iodine-bearing carbon (C3) shows a distinct shift due to its electronegativity .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (NH stretch) confirm the ester and pyrazole NH functionalities .
Q. What are the typical solubility and stability profiles of this compound under laboratory conditions?
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate degradation under prolonged exposure to light or moisture, necessitating storage in anhydrous conditions at −20°C .
Advanced Research Questions
Q. How can crystallographic data (e.g., XRD) resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (XRD) using programs like SHELXL or WinGX can determine bond lengths, angles, and iodine’s anisotropic displacement parameters. For example, the C–I bond length (~2.10 Å) and the dihedral angle between pyrazole and pyridine rings provide insights into steric and electronic effects . Discrepancies between computational models (e.g., DFT) and experimental data may arise due to crystal packing forces .
Q. What strategies are effective for functionalizing the iodine substituent to synthesize derivatives with enhanced bioactivity?
The iodine atom at position 3 is a prime site for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, alkynyl, or heterocyclic groups. For instance, palladium-catalyzed coupling with boronic acids under inert atmospheres can yield biaryl derivatives . Competing side reactions (e.g., deiodination) must be mitigated by optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction time .
Q. How can molecular docking studies predict the biological targets of this compound?
Using software like Discovery Studio or AutoDock, the compound’s 3D structure (generated from crystallographic data) can be docked into active sites of enzymes (e.g., kinases, cytochrome P450). The iodine atom’s size and electronegativity may facilitate halogen bonding with key residues (e.g., backbone carbonyls), enhancing binding affinity . Contradictions between docking scores and experimental IC₅₀ values may arise due to solvation effects or protein flexibility .
Q. What analytical methods are recommended for resolving contradictory spectral or biological activity data in published studies?
- Chromatography : HPLC-MS with a C18 column can separate and identify degradation products or isomers .
- Biological assays : Dose-response curves across multiple cell lines (e.g., cancer vs. normal) and replication under standardized protocols reduce variability .
- Computational validation : QSAR models or molecular dynamics simulations can reconcile discrepancies in structure-activity relationships .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration .
- Data Interpretation : Cross-reference crystallographic data (CCDC entries) and spectral libraries (e.g., PubChem, CAS) to validate structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
